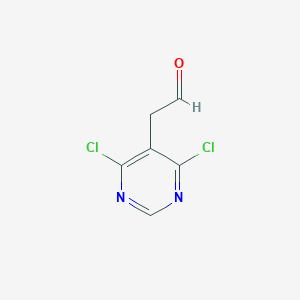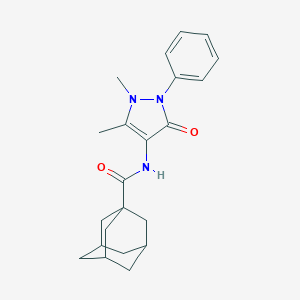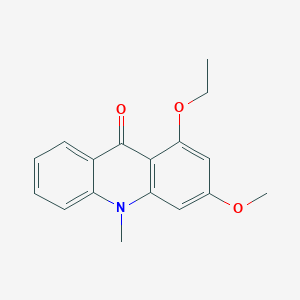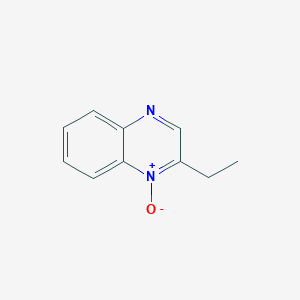
Mesobilirrubina
Descripción general
Descripción
Mesobilirubin is a bile pigment that is structurally related to bilirubin, which is a product of heme catabolism. It is an open-chain tetrapyrrole that differs from bilirubin in that it is hydrogenated at the 3- and 18-vinyl groups. This structural difference imparts unique physical and chemical properties to mesobilirubin compared to its more commonly known counterpart .
Synthesis Analysis
The synthesis of mesobilirubin derivatives has been achieved through various methods. One such derivative, mesobilirhodin dimethyl ester, was synthesized for the first time through a key reaction involving the cyclization of a δ-(pyrrol-2-yl)-laevulinic acid derivative to form a 2,3-dihydro-5(1H)-pyrromethenone. This compound was previously inaccessible using traditional synthetic methods for bile pigments. The synthesis process also involved a condensation reaction with the methyl ester of 5′-formylisoneobilirubinic acid, leading to the formation of racemic erythro- and threo-mesobilirhodin . Additionally, the total synthesis of other mesobilirubin derivatives, such as mesobilirubin-IVα, mesobilirubin-XIIIα, and etiobilirubin-IVγ, has been reported. These were synthesized following self-coupling of various pyrromethenones .
Molecular Structure Analysis
The molecular structure of mesobilirubin has been studied using solid-state NMR spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide detailed insights into the microcrystalline structure of mesobilirubin. The chemical shift data obtained from NMR experiments, when compared with DFT calculations, confirmed the molecular structure of mesobilirubin. The observed signal splittings in the NMR spectra indicated microcrystalline heterogeneity in the powdered form of the compound .
Chemical Reactions Analysis
Mesobilirubin and its derivatives undergo various chemical reactions, including cyclization and condensation, as part of their synthesis processes. The cyclization of δ-(pyrrol-2-yl)-laevulinic acid derivatives is a critical step in forming the core structure of mesobilirubin derivatives. The subsequent condensation reactions with other bile pigment derivatives further modify the structure, leading to the formation of various mesobilirubin isomers and analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of mesobilirubin are influenced by its molecular structure. The hydrogenation at specific positions in the molecule alters its reactivity and solubility compared to bilirubin. The solid-state NMR and DFT studies have provided a deeper understanding of the compound's properties, including its crystalline form and the heterogeneity within the microcrystals. These properties are essential for understanding the behavior of mesobilirubin in biological systems and its potential applications .
Aplicaciones Científicas De Investigación
Síntesis y propiedades de las mesobilirrubinas
Las mesobilirrubinas XIIγ y XIIIγ se sintetizaron por primera vez mediante el enfoque "1 + 2 + 1", acoplando dos equivalentes de un monopirrol a un dipirrilmetano (para dar XIIγ), o el enfoque "2 + 2", autoacoplando dos equivalentes de una dipirrinona (para dar XIIIγ) . Estas nuevas mesobilirrubinas son más polares que la mesobilirrubina IIIα y, a diferencia de IIIα, no pueden participar eficazmente en los grupos de ácido propiónico en la unión de hidrógeno intramolecular a los componentes de la dipirrinona .
Interacción con la albúmina sérica humana y la quinina
Las nuevas mesobilirrubinas dan espectros de dicroísmo circular acoplados a excitones en presencia de albúmina sérica humana o quinina . El isómero XIIγ exhibe intensidades del efecto Cotton casi tan fuertes como las del isómero IIIα; mientras que, el isómero XIIIγ exhibe intensidades mucho más débiles .
Eliminación hepatobiliar
La this compound IIIα requiere glucuronidación para la eliminación hepatobiliar; mientras que, XIIγ y XIIIγ no lo hacen, y se excretan intactas a través del hígado en la bilis .
Reducción por biliverdina IXα reductasa
Las biliverdinas correspondientes XIIγ y XIIIγ se reducen solo lentamente por la biliverdina IXα reductasa, en contraste con la rápida reducción del isómero IXα natural .
Síntesis y propiedades de la 10-nor-mesobilirrubina
Se han sintetizado e investigado análogos de 10-nor-mesobilirrubina . Estos tetrapirroles lineales tienen un núcleo de bipirrol en lugar de un núcleo de dipirrilmetano y, por lo tanto, una forma diferente
Mecanismo De Acción
Target of Action
Mesobilirubin primarily targets the human serum albumin and quinine . These targets play a crucial role in the body’s response to the compound. The interaction with human serum albumin is particularly important as it is the main protein in human blood plasma and carries various substances throughout the body.
Mode of Action
Mesobilirubin interacts with its targets through a process known as exciton coupled circular dichroism . This interaction results in changes in the targets’ properties, with the XIIγ isomer of mesobilirubin exhibiting Cotton effect intensities nearly as strong as those from the IIIα isomer .
Biochemical Pathways
Mesobilirubin is involved in the heme degradation pathway , a crucial facet of human physiology . This pathway is responsible for the breakdown of heme, a component of hemoglobin, into various metabolites, including bilirubin. Mesobilirubin, as a bilirubin analogue, plays a role in this pathway and affects its downstream effects .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, mesobilirubin XIIγ and XIIIγ are more polar than mesobilirubin IIIα . Unlike IIIα, they cannot effectively engage the propionic acid groups in intramolecular hydrogen bonding to the dipyrrinone components . Mesobilirubin IIIα requires glucuronidation for hepatobiliary elimination; whereas, XIIγ and XIIIγ do not, and they are excreted intact across the liver into bile .
Result of Action
The molecular and cellular effects of mesobilirubin’s action are primarily observed in its interaction with its targets and its role in the heme degradation pathway. The interaction with human serum albumin and quinine results in changes in their properties . Furthermore, its role in the heme degradation pathway contributes to the body’s ability to break down and eliminate heme .
Action Environment
The action, efficacy, and stability of mesobilirubin can be influenced by various environmental factors. For instance, the gut microbiome plays a significant role in bilirubin metabolism . The gut-liver axis, which serves as one of the primary routes for nutrient absorption and waste secretion in the body, is also crucial in maintaining bilirubin homeostasis .
Safety and Hazards
Direcciones Futuras
The study of mesobilirubin and its congeners continues to be a significant area of research. The synthesis and properties of mesobilirubin analogs have been investigated, providing new insights into the structure and function of these molecules . Future research may focus on further understanding the synthesis process, the molecular structure, and the potential applications of mesobilirubin and its congeners.
Propiedades
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHKMUMXERBUAN-IFADSCNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316200 | |
| Record name | Mesobilirubin IXα | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16568-56-2 | |
| Record name | Mesobilirubin IXα | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16568-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesobilirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesobilirubin IXα | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesobilirubin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



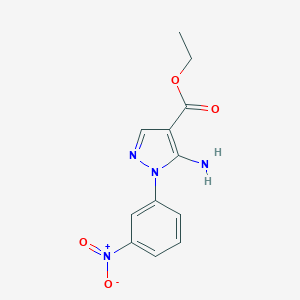
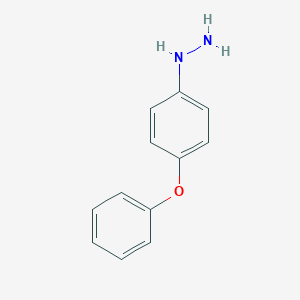
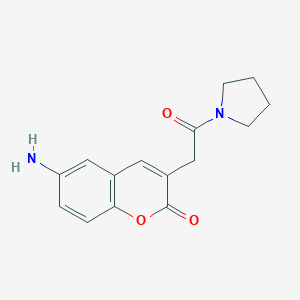


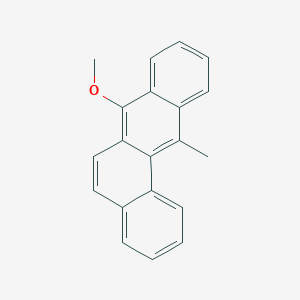
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)

